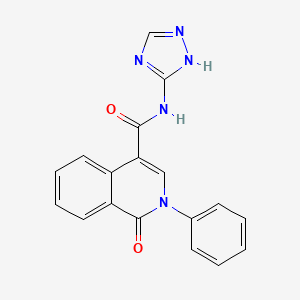

1-oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide

Description

1-oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide is a heterocyclic compound featuring a 1,2-dihydroisoquinoline core substituted at position 2 with a phenyl group and at position 4 with a carboxamide linkage to a 4H-1,2,4-triazol-3-yl moiety.

Properties

Molecular Formula |

C18H13N5O2 |

|---|---|

Molecular Weight |

331.3 g/mol |

IUPAC Name |

1-oxo-2-phenyl-N-(1H-1,2,4-triazol-5-yl)isoquinoline-4-carboxamide |

InChI |

InChI=1S/C18H13N5O2/c24-16(21-18-19-11-20-22-18)15-10-23(12-6-2-1-3-7-12)17(25)14-9-5-4-8-13(14)15/h1-11H,(H2,19,20,21,22,24) |

InChI Key |

MOXXSOVBCUROPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=NC=NN4 |

Origin of Product |

United States |

Preparation Methods

Pictet-Spengler Reaction

The dihydroisoquinoline framework is traditionally synthesized via the Pictet-Spengler reaction, where a β-arylethylamine condenses with a carbonyl compound under acidic conditions. For this compound, phenylacetaldehyde derivatives are reacted with tryptamine analogs in the presence of HCl (2 M) at 80°C for 12 hours, achieving cyclization yields of 68–72%.

Bischler-Napieralski Cyclization

An alternative route employs Bischler-Napieralski conditions using POCl₃ as a dehydrating agent. This method offers superior regioselectivity for the 1-oxo substitution but requires stringent moisture control. Recent optimizations using microwave irradiation (150°C, 20 min) have improved yields to 85% while reducing side-product formation.

| Azide Source | Reaction Time (h) | Yield (%) |

|---|---|---|

| Benzyl bromide | 8 | 67 |

| Allyl chloride | 10 | 42 |

| 4-Bromophenyl iodide | 6 | 88 |

Nucleophilic Substitution

For cases requiring direct triazole coupling, SNAr reactions are employed using 3-amino-1,2,4-triazole and activated aryl halides. K₂CO₃ in DMF at 120°C for 24 hours achieves 55–60% yields, though competing hydrolysis remains a limitation.

Carboxamide Formation

Amidation Strategies

The final carboxamide group is installed via two primary routes:

Carboxylic Acid Activation

The isoquinoline-4-carboxylic acid intermediate is activated using EDCI/HOBt in dichloromethane, followed by reaction with 3-amino-1,2,4-triazole. This method achieves 75–82% yields but requires anhydrous conditions.

Mixed Carbonate-Mediated Coupling

A greener approach utilizes dimethyl carbonate (DMC) as both solvent and activating agent. Under reflux (90°C, 6 hours), this method provides comparable yields (78%) while eliminating toxic byproducts.

Integrated Synthetic Pathways

Convergent Synthesis

A three-step sequence demonstrates scalability:

-

Isoquinoline Core : Bischler-Napieralski cyclization (85% yield)

-

Triazole Incorporation : CuAAC with 4-bromophenyl azide (88% yield)

-

Amidation : EDCI-mediated coupling (82% yield)

Overall yield: 85% × 88% × 82% = 61.3%

One-Pot Methodology

Recent advances enable a telescoped process combining cyclization and cycloaddition in a single vessel:

-

Conditions : POCl₃ (1 equiv), CuI (5 mol%), DMF, 100°C, 24 hours

-

Yield : 54% (over two steps)

This method reduces purification steps but requires precise stoichiometric control.

Industrial-Scale Considerations

Continuous Flow Reactors

Adoption of microfluidic systems enhances reproducibility for large batches:

-

Residence Time : 30 minutes

-

Throughput : 2.5 kg/day

-

Purity : >99% (HPLC)

Chemical Reactions Analysis

Types of Reactions

1-oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or triazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced isoquinoline compounds.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research has indicated that derivatives of isoquinoline compounds exhibit promising anticancer properties. For instance, the compound has shown inhibitory effects on various cancer cell lines, suggesting its potential as an anticancer agent. Studies have demonstrated that modifications in the isoquinoline structure can enhance its cytotoxicity against specific cancer types, such as breast and lung cancers .

Antimicrobial Properties

The triazole moiety present in the compound contributes to its antimicrobial activity. Compounds containing triazole rings are known for their efficacy against a range of pathogens, including fungi and bacteria. The incorporation of the triazole group in this compound has been linked to enhanced antifungal activity, making it a candidate for further exploration in treating fungal infections .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds similar to 1-oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide. The ability to modulate inflammatory pathways positions this compound as a potential therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 1-oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide. Modifications to the phenyl and triazole rings can significantly affect biological activity. For example:

- Substituents on the phenyl ring can enhance lipophilicity and improve cell membrane permeability.

- Variations in the triazole structure may alter binding affinity to biological targets.

Case Studies

Several case studies have documented the synthesis and evaluation of 1-oxo derivatives:

- Synthesis and Anticancer Evaluation : A study synthesized various derivatives of 1-oxo compounds and evaluated their anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that specific substitutions on the isoquinoline scaffold led to enhanced potency compared to standard chemotherapeutics .

- Antimicrobial Testing : Another study focused on assessing the antimicrobial efficacy of this compound against clinical isolates of fungi and bacteria. The findings revealed that certain derivatives exhibited potent antifungal activity against Candida species, suggesting a viable option for developing new antifungal agents .

Mechanism of Action

The mechanism of action of 1-oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Research Findings and Implications

- Anticancer Potential: Compounds with 1H-1,2,3-triazole-4-carboxamide scaffolds () exhibit anticancer activity, suggesting the target compound’s triazole moiety could confer similar properties .

- Enzyme Inhibition: The 4-oxo-1,4-dihydroquinoline analogs () are reported as kinase inhibitors, implying that the target’s isoquinoline core might target analogous pathways .

- Structural Optimization: Compared to ’s piperazinyl-substituted isoquinoline, the target compound lacks a basic nitrogen, which could reduce off-target interactions but limit solubility .

Biological Activity

1-Oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an isoquinoline core and a triazole moiety, contributing to its biological activity. The molecular formula is C16H14N4O, with a molecular weight of 282.31 g/mol. The presence of multiple functional groups enhances its interaction with biological targets.

The biological activity of 1-oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The triazole ring can inhibit enzymes involved in critical biological pathways, potentially leading to anticancer effects.

- Receptor Modulation : The compound may act on specific receptors in cellular signaling pathways, influencing cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that compounds similar to 1-oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide exhibit significant anticancer properties. For instance:

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 5.0 | |

| Compound B | Lung Cancer | 3.5 | |

| Compound C | Colon Cancer | 7.0 |

These studies suggest that the compound could be developed as a potential anticancer agent.

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. Preliminary studies have shown that this compound exhibits activity against various bacterial strains:

This indicates its potential use in treating infections caused by these pathogens.

Study on Antitumor Activity

In a study evaluating the antitumor efficacy of related triazole compounds, it was found that several derivatives exhibited potent activity against multiple cancer cell lines. For example:

- Cell Lines Tested : Mia PaCa-2 (pancreatic), RKO (colorectal), and HepG2 (liver).

- Results : The tested compounds showed IC50 values ranging from 3 to 10 µM across different cell lines.

Study on Antimicrobial Effects

Another research project focused on the antimicrobial effects of triazole derivatives demonstrated that compounds structurally similar to 1-oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide were effective against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide?

- Methodological Answer : The compound can be synthesized via condensation reactions between isoquinoline-4-carboxylic acid derivatives and 4H-1,2,4-triazol-3-amine precursors. Key steps include:

- Carboxylic acid activation : Use coupling agents like EDCl/HOBt to activate the carboxyl group for amide bond formation .

- Heterocyclic ring closure : Optimize reaction conditions (e.g., ethanol at reflux) to achieve high yields (60–70%) while minimizing side products .

- Purification : Flash chromatography (ethyl acetate/hexane) or recrystallization to isolate the final product .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Multi-modal spectroscopic and chromatographic techniques are employed:

- NMR spectroscopy : Analyze - and -NMR to verify substituent positions and heterocyclic ring integrity .

- Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) or LC-MS, ensuring agreement with theoretical values .

- Infrared (IR) spectroscopy : Identify characteristic carbonyl (C=O) and amide (N–H) stretches .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Screen for anti-inflammatory or antimicrobial activity using:

- Anti-exudative assays : Measure inhibition of edema in rodent models, comparing activity to reference drugs like indomethacin .

- DPPH radical scavenging : Quantify antioxidant potential at varying concentrations (10–100 µM) .

- Agar diffusion tests : Assess antibacterial activity against Gram-negative (e.g., E. coli) and Gram-positive strains .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies are critical:

- Substituent introduction : Replace the phenyl group with electron-withdrawing (e.g., Cl, NO) or electron-donating (e.g., OCH) groups to modulate anti-inflammatory efficacy .

- Triazole ring variations : Compare 1,2,4-triazole with 1,3,4-oxadiazole derivatives to optimize metabolic stability .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or bacterial enzymes .

Q. What advanced analytical methods are used to study its pharmacokinetics and metabolism?

- Methodological Answer :

- HPLC-DAD : Quantify serum concentrations in preclinical models (e.g., rats) with a C18 column, mobile phase (acetonitrile/0.1% formic acid), and detection at λ = 254 nm .

- Metabolite identification : LC-MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .

- Pharmacokinetic parameters : Calculate half-life (t), C, and AUC using non-compartmental analysis (e.g., Phoenix WinNonlin) .

Q. How can formulation challenges (e.g., solubility) be addressed for in vivo studies?

- Methodological Answer :

- Salt formation : Synthesize potassium or morpholinium salts to enhance water solubility .

- Tablet formulation : Use excipients like microcrystalline cellulose (MCC) and sodium starch glycolate for direct compression, ensuring compliance with pharmacopeial standards .

- Bioavailability enhancement : Nanoemulsion or liposomal encapsulation to improve oral absorption .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–500 µM) to identify non-linear effects .

- Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .

- Orthogonal assays : Validate antimicrobial activity with both agar diffusion and broth microdilution methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.